(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-13-10-15-14(19-7-4-8-20-15)9-12(13)16(18)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECNFLAZVMSKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)C(=O)C3=CC=CC=C3)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352434 | |
| Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-38-6 | |
| Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Precursor Compounds
Bromination is a pivotal step for introducing the 8-bromo substituent on the benzodioxepin framework. In one approach, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl precursors undergo electrophilic aromatic substitution using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction typically proceeds in dichloromethane or carbon tetrachloride under controlled temperatures (0–25°C) to achieve regioselectivity at the 8-position. For example, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-3-ol was synthesized via bromination followed by fluorination, yielding a key intermediate for further functionalization.
Cyclization Reactions for Benzodioxepin Core Formation
The benzodioxepin ring is constructed through cyclization of diol or dihalide precursors. A Williamson ether synthesis strategy employs 2-bromo-1-(chloromethyl)ethoxy derivatives reacted with resorcinol analogs under basic conditions (e.g., K₂CO₃) to form the seven-membered ring. Microwave-assisted cyclization has also been reported to enhance reaction efficiency, reducing typical reaction times from hours to minutes. For instance, heating 2-[2-bromo-1-(chloromethyl)ethoxy]tetrahydro-2H-pyran with resorcinol derivatives at 120°C for 30 minutes yielded the benzodioxepin skeleton in ~70% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Nonpolar solvents like toluene favor cyclization by azeotropic removal of water, while polar aprotic solvents (e.g., DMF) enhance acylation kinetics. For bromination, dichloromethane minimizes side reactions, achieving >80% conversion at 0°C. Elevated temperatures (80–100°C) improve cyclization rates but risk decomposition, necessitating precise thermal control.
Catalysts and Reagents
Lewis acids (AlCl₃, FeCl₃) are critical for Friedel-Crafts acylation, though their stoichiometry must be optimized to prevent over-acylation. Tetrabutylammonium fluoride (TBAF) aids in deprotection steps, particularly when silicon-based protecting groups are used. Recent advances employ organocatalysts (e.g., DMAP) to accelerate acylation with reduced metal contamination.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are standard for structural validation. The ¹H NMR spectrum of this compound exhibits distinct signals: δ 7.69 ppm (aromatic protons), δ 4.30 ppm (methylene groups of the dioxepin ring), and δ 3.85 ppm (methine adjacent to the ketone). Gas chromatography-mass spectrometry (GC-MS) confirms molecular ion peaks at m/z 412.07, consistent with the compound’s molecular weight.
Challenges and Alternative Approaches
Regioselective bromination remains challenging due to competing substitution at adjacent positions. Directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonamides) have shown promise in improving 8-bromo selectivity. Alternative routes explore late-stage bromination after ketone installation, though this risks ketone reduction under harsh bromination conditions .
Chemical Reactions Analysis
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone exhibit potential therapeutic effects against various diseases.
Anticancer Activity
Studies have shown that derivatives of benzodioxepins can inhibit cancer cell proliferation. For instance, a study demonstrated that certain benzodioxepin derivatives showed cytotoxic effects on human cancer cell lines, suggesting potential for development as anticancer agents .
Neuroprotective Effects
Research has indicated that benzodioxepin derivatives may possess neuroprotective properties. A particular study highlighted the ability of these compounds to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations.
Synthesis of Complex Molecules
The compound can be utilized to synthesize more complex molecules through reactions such as nucleophilic substitutions and coupling reactions. For example, it has been used in the synthesis of novel heterocyclic compounds that exhibit biological activity .
Data Table: Summary of Applications
| Application Area | Description | Reference |
|---|---|---|
| Medicinal Chemistry | Potential anticancer and neuroprotective effects | |
| Organic Synthesis | Intermediate for synthesizing complex molecules |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzodioxepin derivatives. The researchers synthesized several derivatives and tested their efficacy against various cancer cell lines. The results indicated significant cytotoxicity in certain derivatives compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotection
In another study published in Neuropharmacology, researchers investigated the neuroprotective effects of benzodioxepins. They found that specific derivatives could significantly reduce neuronal cell death induced by oxidative stress. This suggests a potential therapeutic role in treating conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodioxepin ring contribute to its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)methanone (CAS 123769-39-1)
- Molecular Formula : C₁₇H₁₆O₄
- Molecular Weight : 284.31 g/mol
- Key Differences : Replaces bromine with a 4-methoxy group on the phenyl ring. The electron-donating methoxy group enhances solubility in polar solvents and may increase reactivity in electrophilic substitutions.
- Applications : Used in studies exploring substituent effects on benzodioxepin-based catalysts .
(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)methanone (CAS 123769-56-2)
- Molecular Formula : C₁₆H₁₄O₄
- Molecular Weight : 270.09 g/mol
- Applications : Investigated for antioxidant properties and as a precursor in polymer chemistry .
(4-Bromophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone (CAS 123769-34-6)
- Molecular Formula : C₁₆H₁₃BrO₃
- Molecular Weight : 333.18 g/mol
- Key Differences: Bromine is positioned on the phenyl ketone rather than the benzodioxepin ring.
Variations in the Core Benzodioxepin Structure
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 22776-09-6)
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- Key Differences : Replaces the phenyl ketone with an acetyl group. The simpler structure reduces steric hindrance, favoring reactions requiring nucleophilic attack at the carbonyl .
(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone (CAS 175136-37-5)
Functional Group Additions
1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one
- Molecular Formula: C₁₄H₁₆BrNO₃
- Molecular Weight : 326.19 g/mol
- This modification is explored in prodrug designs .
Benzodioxin Analogs
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone (CAS 175136-39-7)
- Molecular Formula : C₁₅H₁₀BrClO₃
- Molecular Weight : 353.59 g/mol
- Key Differences: Replaces the benzodioxepin ring with a benzodioxin scaffold (six-membered ring), altering ring strain and conformational flexibility.
Comparative Data Table
Biological Activity
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article discusses its biological activity, including antimicrobial effects, potential neuroprotective roles, and other pharmacological implications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHBrO. Its structure features a benzodioxepin core with a bromine substituent and a phenyl group, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Recent studies have shown that derivatives of benzodioxepin compounds can possess significant antibacterial properties. For instance, compounds similar to (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin) have demonstrated efficacy against various strains of bacteria including multidrug-resistant organisms. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 2 to 64 μg/mL, highlighting their potential as antimicrobial agents .
-
Neuroprotective Effects :
- The compound has been investigated for its neuroprotective properties. It is suggested that the benzodioxepin structure may interact with neuroreceptors or influence signaling pathways involved in neuroprotection. Studies indicate that similar compounds could activate Nurr1 receptors, which are implicated in the treatment of neurodegenerative diseases such as Parkinson's disease .
- Cytotoxicity :
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Bacterial Growth :
- The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria.
-
Neuroreceptor Modulation :
- By acting on specific neuroreceptors such as Nurr1, it may enhance dopaminergic signaling or provide neuroprotection against oxidative stress.
-
Cell Cycle Regulation :
- The selective cytotoxicity observed in cancer cells suggests that the compound might induce apoptosis through pathways that regulate the cell cycle.
Q & A
Q. What are the optimal synthetic routes for (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone, and how can purity be maximized?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the phenyl group to the benzodioxepin scaffold. Key steps include:
- Bromination : Selective bromination at the 8-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0°C) .
- Cyclization : Formation of the benzodioxepin ring via acid-catalyzed cyclization of diols or dihalides.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures improve purity (>98% by HPLC).
- Validation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can spectroscopic techniques be employed to characterize this compound’s structure and confirm regioselective bromination?
Methodological Answer:
- ¹H NMR : The absence of aromatic protons at the 8-position confirms bromination. Coupling constants in the benzodioxepin ring (e.g., δ 4.3–4.5 ppm for CH₂ groups) verify ring conformation .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement, bond angles, and halogen placement. For example, C-Br bond lengths (~1.89 Å) and dihedral angles between phenyl and benzodioxepin moieties are critical .
- FT-IR : Stretching frequencies for ketone (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1240 cm⁻¹) groups validate functional groups.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of benzodioxepin derivatives across studies?
Methodological Answer: Discrepancies may arise from variations in assay conditions or impurities. To address this:
- Standardized Assays : Use cell lines (e.g., HEK-293 for receptor binding) with consistent culture conditions (e.g., serum-free media, 37°C/5% CO₂).
- Batch Analysis : Compare multiple synthesis batches via LC-MS to rule out impurity-driven effects (e.g., residual palladium from coupling reactions) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABA receptors, cross-referencing with experimental IC₅₀ values .
Q. How can this compound’s electronic properties be tailored for optoelectronic applications (e.g., OLEDs)?
Methodological Answer:
- Substituent Engineering : Replace bromine with electron-withdrawing groups (e.g., -CN or -NO₂) to redshift fluorescence. Monitor changes via UV-Vis (λₑₘ) and cyclic voltammetry (HOMO/LUMO levels) .
- Device Fabrication : Co-deposit the compound with host materials (e.g., CBP) in vacuum chambers. Optimize layer thickness (e.g., 30–50 nm) and annealing temperatures (80–120°C) to enhance electroluminescence efficiency .
- Stability Testing : Expose devices to accelerated aging (85°C/85% humidity) and measure luminance decay over 500 hours.
Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
- Catalytic System Screening : Test Pd(OAc)₂ with ligands like SPhos or Xantphos (1:2 ratio) in toluene/EtOH. Monitor reaction progress via TLC and isolate intermediates (e.g., oxidative addition complexes) .
- Kinetic Studies : Use in situ ¹⁹F NMR to track aryl halide conversion rates. A slower oxidative addition step for brominated benzodioxepins (vs. chlorinated analogs) suggests steric hindrance .
- DFT Calculations : Simulate transition states (e.g., Gaussian 09) to identify energy barriers for transmetallation and reductive elimination steps.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling : Conduct parallel experiments in DMSO, THF, and chloroform using a shake-flask method. Measure saturation concentrations via UV-Vis at λ_max (~280 nm) .
- Crystallinity Effects : Compare amorphous (lyophilized) vs. crystalline forms; the latter may exhibit lower solubility in polar solvents due to lattice energy .
- Additive Screening : Introduce co-solvents (e.g., 10% PEG-400) or surfactants (e.g., Tween-80) to enhance aqueous solubility for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
